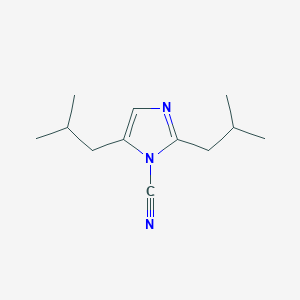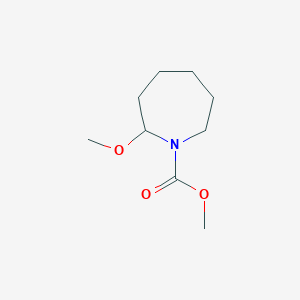
8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is a heterocyclic compound belonging to the benzazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with chlorine atoms attached to specific positions. Benzazepines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine typically involves the cyclization of appropriate precursors. One common method includes the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This one-pot condensation process leads to the formation of imidazobenzodiazepine intermediates, which can be further transformed into the desired benzazepine compound .
Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Improved processes have been developed to minimize the number of synthetic steps and reduce the formation of by-products. These methods often utilize isocyanide reagents and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorine atoms or other positions on the benzazepine ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various substituted benzazepine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Benzazepine derivatives, including this compound, have been investigated for their potential therapeutic effects, such as anxiolytic, anticonvulsant, and antipsychotic activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to benzodiazepine receptors, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various pharmacological effects, including sedation, muscle relaxation, and anxiolysis .
Similar Compounds:
Midazolam: An imidazobenzodiazepine with similar pharmacological properties, used as an anesthetic and sedative.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects, commonly prescribed for anxiety disorders.
Climazolam: Another imidazobenzodiazepine with sedative and hypnotic properties
Uniqueness: this compound stands out due to its specific substitution pattern and unique chemical structure. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
| 81078-25-3 | |
Fórmula molecular |
C16H11Cl2NO |
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
8-chloro-1-(2-chlorophenyl)-2-oxido-3H-2-benzazepin-2-ium |
InChI |
InChI=1S/C16H11Cl2NO/c17-12-8-7-11-4-3-9-19(20)16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2 |
Clave InChI |
CMIISQCJRYGUJA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)

![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)

